![molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8](/img/structure/B1670682.png)
Dimiracetam
概述
描述
二甲酰胺是一种属于乙酰胺类家族的促智药物。它以其潜在的认知增强特性而闻名,并且已被研究用于治疗神经性疼痛。 二甲酰胺的化学结构以吡咯并咪唑核心为特征,使其成为乙酰胺家族中独特的成员 .
作用机制
二甲酰胺通过调节神经递质(特别是脑中的谷氨酸)的释放来发挥作用。 它抑制 NMDA 诱导的 [3H]D-天冬氨酸从海马突触体的释放增加,这与其认知增强和抗神经性疼痛的特性有关 . 涉及的分子靶点和途径包括 NMDA 受体和相关的信号通路 .
生化分析
Biochemical Properties
Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells
Molecular Mechanism
It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis
准备方法
二甲酰胺可以通过一步反应合成,该反应涉及在受控 pH 条件下将 4-氧代丁酸酯与甘氨酰胺缩合。 该反应可以在水溶液或无水低级醇溶液中进行 . 二甲酰胺的工业生产遵循类似的合成路线,确保高纯度和良好的产率 .
化学反应分析
二甲酰胺会经历各种化学反应,包括:
氧化: 二甲酰胺可以在特定条件下被氧化,形成相应的氧化衍生物。
还原: 还原反应可以将二甲酰胺转化为其还原形式。
取代: 二甲酰胺可以发生取代反应,其中官能团在合适的条件下被其他基团取代。
这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
Pharmacological Profile
Dimiracetam is characterized by its ability to modulate glutamate release, particularly through the inhibition of N-methyl-D-aspartate (NMDA) receptor activity. Studies have shown that this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a more potent effect than its individual enantiomers (R- and S-dimiracetam) .
Key Mechanisms of Action
- Glutamate Modulation : this compound inhibits NMDA receptor-mediated glutamate release, which is crucial in managing neuropathic pain .
- Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in various neurological disorders .
Neuropathic Pain Management
This compound has been extensively studied for its efficacy in treating neuropathic pain conditions, particularly those induced by chemotherapy and antiretroviral therapies. Its broad-spectrum analgesic effects have been documented in several models:
- Oxaliplatin-Induced Neuropathic Pain : In animal models, this compound demonstrated significant anti-neuropathic effects, maintaining efficacy even after treatment cessation .
- Painful Neuropathies in AIDS Patients : Clinical trials have evaluated this compound's effectiveness in managing painful neuropathies among AIDS patients undergoing treatment. Results indicated substantial pain relief at higher doses .
Cognitive Enhancement
Originally developed as a cognitive enhancer, this compound has shown promise in improving cognitive function. Preclinical studies suggest that it may enhance learning and memory through its action on cholinergic systems and modulation of glutamate pathways .
Case Study Overview
相似化合物的比较
二甲酰胺是乙酰胺家族的一部分,该家族包括其他化合物,如吡拉西坦、奥拉西坦、阿尼西坦、普拉米西坦和苯基吡拉西坦 . 与这些化合物相比,二甲酰胺具有独特的吡咯并咪唑核心,这有助于其独特的药理特性。 虽然其他乙酰胺主要用于认知增强,但二甲酰胺在治疗神经性疼痛方面的额外潜力使其与众不同 .
类似的化合物包括:
吡拉西坦: 以其认知增强作用而闻名。
奥拉西坦: 以其神经保护作用而闻名。
阿尼西坦: 已研究其抗焦虑和认知增强作用。
普拉米西坦: 以其在改善记忆和学习方面的效力而闻名。
苯基吡拉西坦: 以其兴奋和认知增强作用而闻名.
二甲酰胺独特的结构和更广泛的治疗潜力使其成为研究和临床环境中的一种宝贵化合物。
生物活性
Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a member of the nootropic family and has garnered attention for its potential therapeutic effects, particularly in the context of neuropathic pain and cognitive enhancement. This article delves into the biological activity of this compound, focusing on its pharmacological properties, efficacy in various models, and implications for clinical use.
Pharmacological Profile
This compound exhibits a multifaceted pharmacological profile characterized by its ability to modulate glutamate release and its effectiveness in pain management. Key findings from recent studies illustrate the compound's potency compared to its enantiomers:
- NMDA Receptor Modulation : this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a significantly lower IC50 value (16.26 nM) compared to its R- (87.45 nM) and S-enantiomers (248.50 nM) . This suggests that the racemic mixture is more effective than either enantiomer alone.
- Pain Models : In models of painful osteoarthritis and neuropathic pain induced by chemotherapy, this compound has shown acute efficacy. For instance, it significantly improved weight tolerance in rats with MIA-induced osteoarthritis . Furthermore, chronic administration demonstrated sustained antinociceptive effects even after dose reduction .
Efficacy in Clinical and Preclinical Studies
This compound's efficacy has been evaluated across various preclinical and clinical contexts:
- Cognitive Enhancement : this compound has been reported to enhance cognitive functions with a potency 10-30 times greater than oxiracetam . This property has been particularly noted in animal studies where it improved learning and memory tasks.
- Antidepressant Effects : Higher oral doses of this compound have demonstrated antidepressant-like actions in forced swimming tests, indicating its potential utility in mood disorders .
- Neuropathic Pain Relief : In established models of neuropathic pain, this compound exhibited significant antinociceptive activity. Chronic dosing reverted hyperalgesia back to baseline levels in models induced by nerve injury or chemotherapy .
Comparative Efficacy of Enantiomers
The biological activity of this compound is further elucidated through comparisons with its enantiomers:
Compound | IC50 (nM) | Efficacy in Pain Models | Cognitive Enhancement |
---|---|---|---|
Racemic this compound | 16.26 | High | Significant |
R-Dimiracetam | 87.45 | Moderate | Moderate |
S-Dimiracetam | 248.50 | Low | Low |
The data indicate that while this compound as a racemic mixture is significantly more potent than either enantiomer, the R-enantiomer retains some efficacy, albeit at higher concentrations .
Case Studies and Clinical Trials
Several studies have highlighted the clinical relevance of this compound:
- Phase IIa Trials : A study involving 116 patients with neuropathic pain demonstrated that this compound was safe and well-tolerated, with promising outcomes related to pain relief .
- Chronic Pain Models : In rodent models of neuropathic pain induced by oxaliplatin, chronic administration of this compound resulted in sustained analgesic effects over extended periods .
- Novel Derivatives : Research into modified versions of this compound has yielded derivatives that maintain or enhance its antihyperalgesic properties without inducing behavioral impairments .
属性
IUPAC Name |
3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXOHPHLNROBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869732 | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-97-8 | |
Record name | Dimiracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126100-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimiracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimiracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13018 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimiracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。